2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that contains both benzothiazole and thiophene moieties. These structures are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 4-methoxybenzothiazole.
Formation of Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoester with elemental sulfur and a ketone.
Coupling Reaction: The final step involves coupling the benzothiazole and thiophene moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide
- 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties, which provide a broad spectrum of biological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-19-7-3-2-4-8-10(7)16-13(20-8)17-12(18)6-5-9(14)21-11(6)15/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAQRSANVCMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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